N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Brand Name:
Vulcanchem
CAS No.:
302939-88-4
VCID:
VC0358437
InChI:
InChI=1S/C16H14N2O3S/c1-20-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-21-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19)
SMILES:
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Molecular Formula:
C16H14N2O3S
Molecular Weight:
314.4g/mol
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
CAS No.: 302939-88-4
Main Products
VCID: VC0358437
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4g/mol
CAS No. | 302939-88-4 |
---|---|
Product Name | N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Molecular Formula | C16H14N2O3S |
Molecular Weight | 314.4g/mol |
IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Standard InChI | InChI=1S/C16H14N2O3S/c1-20-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-21-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19) |
Standard InChIKey | OYEKJIUJHCPBDZ-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
PubChem Compound | 950370 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume